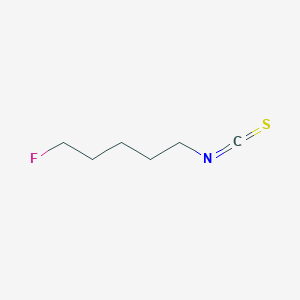

1-fluoro-5-isothiocyanatopentane

Description

1-Fluoro-5-isothiocyanatopentane is a fluorinated organic compound with a linear pentane backbone substituted by a fluorine atom at position 1 and an isothiocyanate (-N=C=S) group at position 5. Its molecular formula is C₅H₁₀FNS, and it exhibits dual functionality: the electron-withdrawing fluorine enhances stability, while the isothiocyanate group enables electrophilic reactivity. This compound is theorized to have applications in bioconjugation, materials science, and medicinal chemistry due to its bifunctional nature.

Properties

CAS No. |

1536-80-7 |

|---|---|

Molecular Formula |

C6H10FNS |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-fluoro-5-isothiocyanatopentane |

InChI |

InChI=1S/C6H10FNS/c7-4-2-1-3-5-8-6-9/h1-5H2 |

InChI Key |

JEHXRXHQHCVJHP-UHFFFAOYSA-N |

SMILES |

C(CCN=C=S)CCF |

Canonical SMILES |

C(CCN=C=S)CCF |

Other CAS No. |

1536-80-7 |

Synonyms |

5-Fluoropentyl isothiocyanate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Indigo carmine is synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonic acid groups into the indigo molecule, making it water-soluble . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the product.

Industrial Production Methods

In industrial settings, indigo carmine is produced by dissolving indigo in concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The resulting solution is then purified and dried to obtain the final product. This method ensures a high yield and purity of indigo carmine.

Chemical Reactions Analysis

Types of Reactions

Indigo carmine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Indigo carmine can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium.

Reduction: The compound can be reduced using reducing agents like sodium dithionite or zinc dust in an alkaline medium.

Substitution: Substitution reactions involve replacing one or more sulfonic acid groups with other functional groups. This can be achieved using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

Oxidation: The major product formed is isatin-5-sulfonic acid.

Reduction: The reduction of indigo carmine results in leuco-indigo carmine, which is colorless.

Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Indigo carmine has a wide range of applications in scientific research:

Mechanism of Action

Indigo carmine exerts its effects primarily through its ability to absorb and reflect light, which gives it its characteristic blue color. In medical applications, it is rapidly filtered by the kidneys and excreted in the urine, allowing for visualization of the urinary tract during surgical procedures . The compound’s molecular structure allows it to interact with various biological molecules, aiding in diagnostic imaging .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 1-fluoro-5-isothiocyanatopentane and structurally related compounds:

*Calculated molecular weight for C₅H₂F₇I.

Key Observations:

Functional Groups :

- The isothiocyanate group in 1-fluoro-5-isothiocyanatopentane and 1-isothiocyanato-5-methylhexane enables reactions with amines (e.g., forming thioureas), whereas the thiol in 5-fluoroamyl mercaptan participates in nucleophilic substitutions (e.g., disulfide formation) .

- The heptafluorinated compound’s inertness contrasts with the reactivity of the isothiocyanate group, highlighting divergent applications .

In contrast, 5-fluoroamyl mercaptan’s fluorine at position 5 may increase the thiol’s acidity through inductive effects . The methyl branch in 1-isothiocyanato-5-methylhexane enhances lipophilicity, making it more suitable for lipid-rich environments compared to the linear target compound .

Physicochemical Properties and Reactivity

Stability and Reactivity Trends:

- Fluorination Impact: The heptafluorinated compound’s strong C-F bonds confer thermal stability (>200°C) and resistance to oxidation, whereas the monofluorinated target compound balances reactivity and stability . 5-Fluoroamyl mercaptan’s thiol group is prone to oxidation, requiring storage under inert conditions, while the isothiocyanate group in the target compound may hydrolyze in aqueous environments .

Electrophilicity :

Research Findings and Challenges

Synthetic Challenges :

- Synthesizing 1-fluoro-5-isothiocyanatopentane requires precise control to prevent side reactions between fluorine and the isothiocyanate group, akin to difficulties observed in multi-halogenated systems like the heptafluoro-iodo derivative .

Biological Compatibility :

- While 1-isothiocyanato-5-methylhexane’s lipophilicity improves cell membrane penetration, the target compound’s shorter chain may reduce off-target interactions in drug delivery .

Stability Limitations :

- Both the target compound and 5-fluoroamyl mercaptan require stabilization strategies (e.g., anhydrous storage) to mitigate degradation, contrasting with the heptafluorinated compound’s inherent inertness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.